2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains furan, oxazole, and phenyl groups, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenol and 2-furancarboxaldehyde. These intermediates undergo various reactions, including condensation, cyclization, and nitrile formation, under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carboxamide
- 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile may exhibit unique properties due to the presence of the nitrile group. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-27-16-5-3-15(4-6-16)25-22-20(13-24)26-23(31-22)21-12-11-19(30-21)14-29-18-9-7-17(28-2)8-10-18/h3-12,25H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIHOZLHYUTFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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